molecular formula C12H19N B180987 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine CAS No. 893589-84-9

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine

Cat. No.: B180987
CAS No.: 893589-84-9
M. Wt: 177.29 g/mol
InChI Key: ZUDMFQRHJLMGHH-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine, also known as a chiral amine compound, has garnered attention in biochemical research due to its potential interactions with various biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H19NC_{12}H_{19}N and features a propan-1-amine backbone with a methyl group at the second carbon and a 2-methylphenyl group attached to the nitrogen. Its chiral nature makes it significant in pharmacological applications.

This compound primarily acts as a ligand for various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Notably, it interacts with:

  • Monoamine Oxidase (MAO) : This interaction inhibits MAO, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can enhance mood and cognitive functions.
  • Receptors : The compound may bind to specific receptors, altering signal transduction pathways that affect physiological responses.

Neurotransmitter Modulation

The compound's ability to inhibit MAO is crucial for its neuropharmacological effects. By preventing the breakdown of neurotransmitters, it can enhance synaptic transmission and improve cognitive functions. Studies have shown that at low doses, it may increase locomotor activity and cognitive performance in animal models.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It activates the cAMP (cyclic adenosine monophosphate) signaling pathway, which is vital for regulating metabolism, gene transcription, and cell growth.
  • Gene Expression : The compound may also modulate gene expression related to neurotransmitter systems and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
Oral BioavailabilityModerate
MetabolismPrimarily via cytochrome P450 enzymes
Elimination Half-LifeVaries by dosage

Case Studies

Several studies have explored the biological activity of this compound:

  • Cognitive Enhancement Study : In a controlled study involving rodents, administration of the compound resulted in improved memory retention tasks compared to control groups. The observed enhancement was attributed to increased norepinephrine levels due to MAO inhibition.
  • Neurotoxicity Assessment : Another study evaluated the compound's effects on mitochondrial function. It was found that at higher concentrations, it could inhibit Complex I of the mitochondrial electron transport chain, leading to energy depletion in neuronal cells.

Properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)8-13-9-12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDMFQRHJLMGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405941
Record name 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893589-84-9
Record name 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.